2-Phenyl-4-(triphenylphosphoranylidene)thiazole-5(4H)-thione
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Overview
Description
2-phenyl-4-(triphenylphosphoranylidene)-1,3-thiazole-5(4H)-thione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a thiazole ring, a phenyl group, and a triphenylphosphoranylidene moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(triphenylphosphoranylidene)-1,3-thiazole-5(4H)-thione typically involves multi-step organic reactions. One common method includes the reaction of a thiazole derivative with triphenylphosphine and a phenyl halide under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents like dichloromethane or toluene are commonly used, and the reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-(triphenylphosphoranylidene)-1,3-thiazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or thiols.
Scientific Research Applications
2-phenyl-4-(triphenylphosphoranylidene)-1,3-thiazole-5(4H)-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-phenyl-4-(triphenylphosphoranylidene)-1,3-thiazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4-(triphenylphosphoranylidene)-4H-imidazole
- 2-phenyl-4H-chromen-4-one derivatives
Uniqueness
2-phenyl-4-(triphenylphosphoranylidene)-1,3-thiazole-5(4H)-thione is unique due to its combination of a thiazole ring and a triphenylphosphoranylidene moiety. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds.
Properties
CAS No. |
76621-60-8 |
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Molecular Formula |
C27H20NPS2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-thiazole-5-thione |
InChI |
InChI=1S/C27H20NPS2/c30-27-25(28-26(31-27)21-13-5-1-6-14-21)29(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
KIQSVKKPSJTKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)S2 |
Origin of Product |
United States |
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